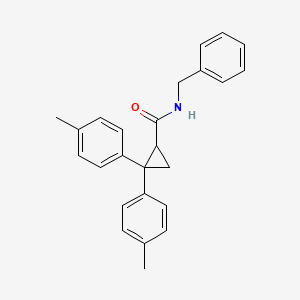
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as BMPCBA, is a molecule that has gained significant attention in scientific research due to its unique properties. BMPCBA is a cyclopropane-containing compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not well understood. However, studies have shown that N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression.
Biochemical and Physiological Effects:
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. In addition, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and relative ease of synthesis. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is also relatively stable and can be stored for an extended period. However, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has some limitations, including its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including its potential use in cancer therapy. Further studies are needed to understand the mechanism of action of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide and its potential as a therapeutic agent. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can also be used as a building block for the synthesis of new materials with unique properties, which can have applications in various fields, including electronics and energy storage. Further research is needed to explore the potential of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in these areas.
Conclusion:
In conclusion, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has gained significant attention in scientific research due to its unique properties. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against various cancer cell lines, inhibit the activity of histone deacetylases, and exhibit low toxicity in normal cells. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and relative ease of synthesis. However, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has some limitations, including its limited solubility in water. There are several future directions for N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including its potential use in cancer therapy and as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzyl isocyanate. Another method involves the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzylamine followed by the reaction with chloroformate. The yield of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide using these methods is relatively high and can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against cancer cells. In organic synthesis, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been used as a chiral auxiliary in asymmetric synthesis. In materials science, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-benzyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-8-12-21(13-9-18)25(22-14-10-19(2)11-15-22)16-23(25)24(27)26-17-20-6-4-3-5-7-20/h3-15,23H,16-17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMHFYKBDMXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
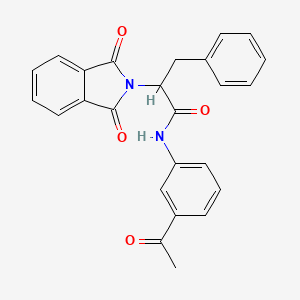

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)


![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
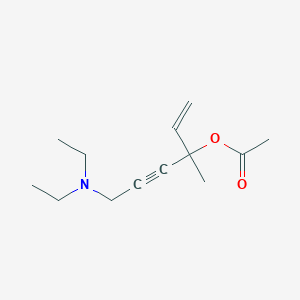
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)

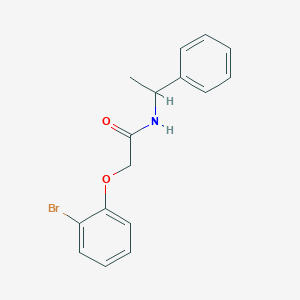
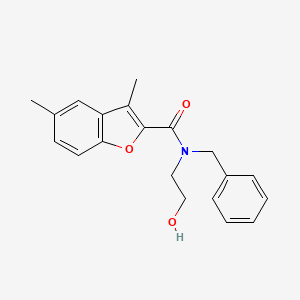
![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)